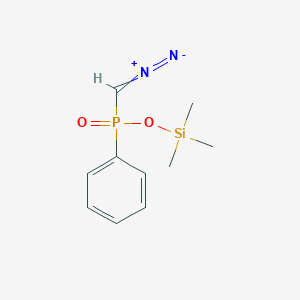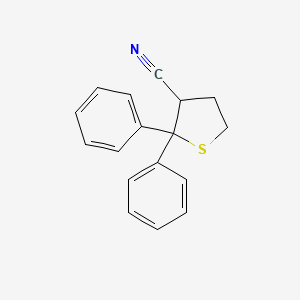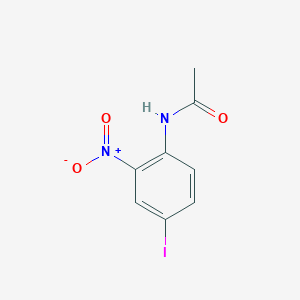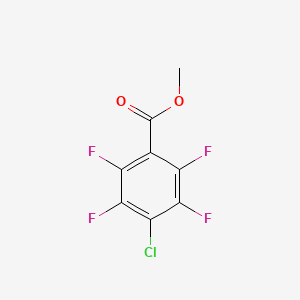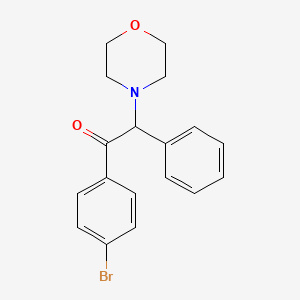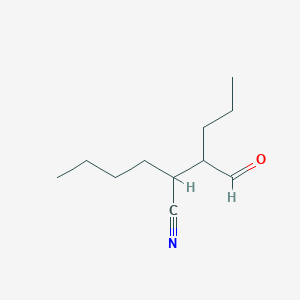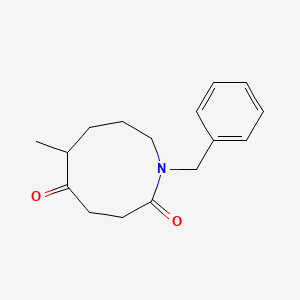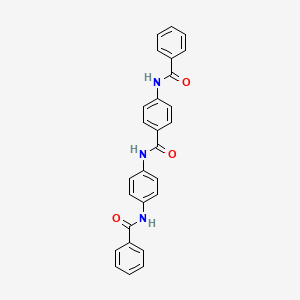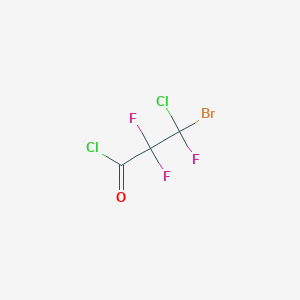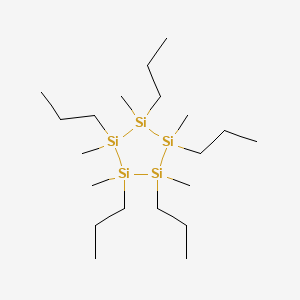
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane is a unique organosilicon compound characterized by its five silicon atoms, each bonded to a methyl and a propyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane typically involves the reaction of chlorosilanes with organolithium reagents. The process can be summarized as follows:
Chlorosilane Preparation: Chlorosilanes are prepared by the chlorination of silanes.
Organolithium Reagents: These are synthesized by the reaction of lithium with alkyl halides.
Coupling Reaction: The chlorosilanes are then reacted with the organolithium reagents under an inert atmosphere to form the desired pentasilolane compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Organometallic reagents, halogenating agents.
Major Products:
Oxidation: Silanols.
Reduction: Silane derivatives.
Substitution: Functionalized silanes.
科学的研究の応用
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include:
Coordination Chemistry: The silicon atoms can coordinate with metal ions, facilitating catalytic reactions.
Electron Transfer: The compound can participate in electron transfer processes, making it useful in redox reactions.
類似化合物との比較
1,2,3,4,5-Pentamethylcyclopentadiene: A cyclic compound with similar methyl substitution.
Pentamethylcyclopentadienylrhodium (III) chloride dimer: A rhodium complex with pentamethylcyclopentadienyl ligands.
Cyclohexane, 1,2,3,4,5-pentamethyl: A saturated hydrocarbon with pentamethyl substitution.
Uniqueness: 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane is unique due to its combination of methyl and propyl groups attached to silicon atoms, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
CAS番号 |
87639-67-6 |
|---|---|
分子式 |
C20H50Si5 |
分子量 |
431.0 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethyl-1,2,3,4,5-pentapropylpentasilolane |
InChI |
InChI=1S/C20H50Si5/c1-11-16-21(6)22(7,17-12-2)24(9,19-14-4)25(10,20-15-5)23(21,8)18-13-3/h11-20H2,1-10H3 |
InChIキー |
QOHOLVWOEIAKQF-UHFFFAOYSA-N |
正規SMILES |
CCC[Si]1([Si]([Si]([Si]([Si]1(C)CCC)(C)CCC)(C)CCC)(C)CCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)
